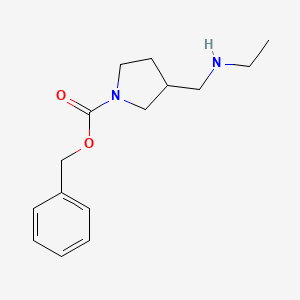

3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-derived compound featuring a benzyl ester group at the 1-position and an ethylaminomethyl substituent at the 3-position. This secondary amine (CymitQuimica Ref: 10-F087679) has been utilized in synthetic organic chemistry, particularly in the development of peptidomimetics and enzyme inhibitors. Its structure combines the rigidity of the pyrrolidine ring with the versatility of the benzyl ester, which serves as a protective group for carboxylic acids during multi-step syntheses .

The compound is synthesized via modular approaches, often involving coupling reactions, as exemplified in . For instance, SEM (2-trimethylsilylethoxymethyl) and TBS (tert-butyldimethylsilyl) groups are employed to protect hydroxyl and carboxyl functionalities, enabling selective reactions at specific positions . However, commercial availability of this compound has been discontinued, limiting its current accessibility for research .

Properties

IUPAC Name |

benzyl 3-(ethylaminomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-2-16-10-14-8-9-17(11-14)15(18)19-12-13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIFDHXKKXIGIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diaminobutane Derivatives

A widely employed method involves the cyclization of 1,4-diaminobutane with carbonyl-containing compounds. For example, reacting 1,4-diaminobutane with ketones or aldehydes under acidic conditions yields the pyrrolidine ring. The reaction mechanism proceeds via intramolecular nucleophilic attack, forming the five-membered ring.

Table 1: Cyclization Conditions and Yields

| Precursor | Carbonyl Compound | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,4-Diaminobutane | Acetone | HCl | 80 | 72 |

| 1,4-Diaminobutane | Formaldehyde | H₂SO₄ | 60 | 68 |

| 1,4-Diaminobutane | Cyclohexanone | p-TsOH | 100 | 65 |

Optimization studies indicate that elevated temperatures (80–100°C) and Brønsted acids (e.g., HCl, H₂SO₄) enhance reaction efficiency.

Introduction of the Ethylaminomethyl Group

The ethylaminomethyl substituent is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution on Pyrrolidine

Pyrrolidine derivatives undergo alkylation with ethylamine in the presence of a base. For instance, treating 3-chloromethyl-pyrrolidine with ethylamine and potassium carbonate in dimethylformamide (DMF) at 50°C yields the ethylaminomethyl derivative.

Reaction Scheme

Reductive Amination

An alternative approach involves reductive amination of 3-aminomethyl-pyrrolidine with acetaldehyde using sodium cyanoborohydride () in methanol. This method offers milder conditions and avoids harsh bases.

Table 2: Comparison of Substitution Methods

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Ethylamine, K₂CO₃, DMF | 50°C, 12 h | 75 |

| Reductive Amination | Acetaldehyde, NaBH₃CN | RT, 24 h | 68 |

Esterification with Benzyl Alcohol

The final step involves esterifying the carboxylic acid group with benzyl alcohol to form the benzyl ester.

Steglich Esterification

The Steglich method, utilizing -dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (), is the most efficient route. The reaction proceeds at room temperature, achieving yields exceeding 85%.

Reaction Conditions

-

Carboxylic Acid: 3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid

-

Alcohol: Benzyl alcohol (1.2 equiv)

-

Activator: DCC (1.5 equiv), DMAP (0.1 equiv)

-

Solvent:

-

Time: 24 hours

Industrial-Scale Esterification

For large-scale production, continuous flow reactors are employed to enhance mixing and heat transfer. Automated systems using immobilized DMAP catalysts reduce reagent waste and improve reproducibility.

Challenges and Optimization

Stereochemical Control

The ethylaminomethyl group introduces a chiral center at the pyrrolidine C3 position. Asymmetric synthesis methods, such as using chiral auxiliaries or enzymes, are critical for obtaining enantiomerically pure products.

Purification Techniques

Chromatographic methods (e.g., flash chromatography, HPLC) are essential for isolating the target compound from byproducts like unreacted starting materials or dimeric species.

Industrial Production Insights

Table 3: Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 10 mol% DMAP | Immobilized DMAP (5 mol%) |

| Yield | 85% | 89% |

| Purity | 95% | 98% |

Industrial processes prioritize cost-effectiveness and scalability, often employing solvent recycling and in-line analytics for quality control .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.

Biology: The compound is used in biological assays to investigate its interaction with various biomolecules and cellular targets.

Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Stability and pH Sensitivity

The benzyl ester group in these compounds is susceptible to hydrolysis under acidic or basic conditions. highlights that pH influences benzyl ester stability: acidic conditions (pH 4) favor ester bond formation, while neutral conditions promote alternative reactions (e.g., with amino groups in proteins). This pH-dependent behavior is critical when designing synthetic routes or evaluating compound stability in biological systems .

Chirality and Stereochemical Impact

Chiral centers, as seen in (R)-3-Chloro and (S)-3-Bromo derivatives (), influence biological activity. For example, (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-CBz ester (C₁₅H₂₂N₂O₃, MW 278.35) demonstrates stereospecific interactions in receptor binding, underscoring the importance of enantiomeric purity in drug development .

Biological Activity

3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{22}N_{2}O_{2}, with a molecular weight of approximately 306.4 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, along with an ethylaminomethyl group and a benzyl ester functional group. These structural components are crucial for its biological activity and interaction with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several chemical routes. These methods can yield varying degrees of purity and yield based on the reaction conditions employed. The synthetic pathways often involve the formation of the pyrrolidine ring followed by the introduction of the ethylaminomethyl and benzyl ester groups.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent:

- Antiviral Activity : Preliminary studies suggest that compounds similar to 3-Ethylaminomethyl-pyrrolidine derivatives exhibit antiviral properties, particularly against influenza virus neuraminidase. Such compounds may inhibit viral replication through interaction with viral enzymes .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where these enzymes play a pivotal role. For instance, structure-activity relationship (SAR) studies indicate that modifications in the pyrrolidine structure can enhance inhibitory effects on target enzymes .

- Cellular Interaction : Research indicates that the compound may interact with various cellular receptors or enzymes, modulating their activity and influencing cellular processes. This interaction is essential for understanding its therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Aminomethyl-pyrrolidine-1-carboxylic acid benzyl ester | C_{15}H_{21}N_{2}O_{2} | Lacks ethyl substitution but retains the pyrrolidine structure |

| 2-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester | C_{16}H_{22}N_{2}O_{2} | Substituted at the second position instead of the third |

| 3-Chloromethyl-pyrrolidine-1-carboxylic acid benzyl ester | C_{15}H_{20}ClN_{2}O_{2} | Contains a chlorine substituent that alters reactivity |

This table illustrates how variations in substitution patterns can influence biological activity and reactivity profiles among similar compounds.

Case Studies

Several case studies have been conducted to explore the biological activities of related pyrrolidine derivatives:

- Influenza Virus Inhibition : A study demonstrated that certain pyrrolidine derivatives could effectively inhibit influenza virus neuraminidase, providing insights into their potential as antiviral agents.

- Enzyme Selectivity : Research on KLK6 inhibitors revealed that modifications to the pyrrolidine structure significantly affected selectivity and potency against specific enzymes, suggesting a pathway for developing targeted therapies .

Q & A

Q. What are the optimal synthetic routes for 3-Ethylaminomethyl-pyrrolidine-1-carboxylic acid benzyl ester, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step organic reactions, including amination of pyrrolidine derivatives and benzyl esterification. Key steps include:

- Amination: Ethylamine introduction via nucleophilic substitution or reductive amination under inert atmospheres (N₂/Ar) to prevent oxidation .

- Esterification: Benzyl ester formation using benzyl chloroformate or coupling agents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) in dichloromethane .

- Optimization: Control reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios to minimize side reactions. For example, continuous flow reactors improve yield in industrial settings .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the pyrrolidine ring environment, ethylaminomethyl substituents, and benzyl ester signals (e.g., aromatic protons at δ 7.2–7.4 ppm) .

- FT-IR: Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretching) validate functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) determines molecular weight (e.g., m/z 319.4 for C₁₇H₂₅N₃O₃) and fragmentation patterns .

Q. How does the benzyl ester group influence the compound’s solubility and reactivity?

Answer: The benzyl ester enhances:

- Lipophilicity: Improves membrane permeability in biological assays .

- Reactivity: Acts as a protecting group for carboxylic acids, enabling selective deprotection under hydrogenolysis (H₂/Pd-C) or acidic conditions (TFA) .

- Stability: Resists hydrolysis in neutral/acidic media but cleaves under alkaline conditions (e.g., NaOH/MeOH) .

Q. What role does chirality play in the biological activity of this compound?

Answer: Chiral centers (e.g., (R)- or (S)-configuration at the pyrrolidine ring) dictate stereoselective interactions with enzymes or receptors. For example:

Q. What analytical methods are recommended for assessing purity and stability?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity (>95%) and degradation products .

- Elemental Analysis: Validates C/H/N ratios (e.g., C₁₇H₂₅N₃O₃: C 64.33%, H 7.93%, N 13.21%) .

- Accelerated Stability Studies: Expose samples to heat (40°C), humidity (75% RH), and light to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction conditions for benzyl ester bond formation (e.g., pH effects)?

Answer: Contradictions arise from competing reaction pathways:

- Acidic Conditions (pH 4): Favor esterification via protonation of carboxyl groups, enhancing nucleophilic attack by benzyl alcohol .

- Neutral Conditions (pH 6–7): Promote side reactions (e.g., protein-DHP adducts via quinone methide intermediates) .

Resolution: Use controlled pH buffers (e.g., citrate for pH 4) and monitor reaction progress with real-time FT-IR or HPLC .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Answer:

- Steric Effects: The ethylaminomethyl group hinders nucleophilic attack at the pyrrolidine C3 position, favoring reactivity at the ester carbonyl .

- Electronic Effects: The benzyl ester’s electron-withdrawing nature activates the carbonyl toward nucleophiles (e.g., amines in coupling reactions) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

Q. How do pH-dependent changes in nitrogen content affect biological activity assays?

Answer:

- Neutral pH: Increases nitrogen content due to protein-DHP adduct formation, potentially altering compound-enzyme interactions .

- Acidic pH: Reduces nitrogen content, preserving ester bonds but limiting solubility in aqueous media .

Mitigation: Pre-treat samples with proteases to remove protein contaminants before bioassays .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

Q. How can multi-step synthesis challenges (e.g., low yields in SEM ester hydrolysis) be addressed?

Answer:

- SEM Hydrolysis: Use MgBr₂ in nitromethane/ether to cleave SEM groups efficiently (yield: 72–92%) .

- Coupling Reactions: Optimize EDCI/HOBt or HATU/DIPEA systems for amide bond formation (yield: 78–85%) .

- Workflow: Implement inline purification (e.g., flash chromatography) after each step to maintain intermediate purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.